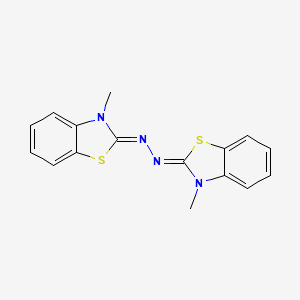
3-Methyl-2-benzothiazolinone azine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-benzothiazolinone azine, also known as this compound, is a useful research compound. Its molecular formula is C16H14N4S2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Oxidative Coupling Reactions
MBTH is primarily known for its role in oxidative coupling reactions, where it acts as a chromogenic reagent. This property allows for the quantification of various compounds, particularly aldehydes and phenolic substances.
- Detection of Aldehydes : MBTH is frequently used to detect aliphatic aldehydes through a colorimetric assay, where the reaction produces a colored product that can be measured spectrophotometrically. This method is sensitive and allows for the detection of aldehydes at low concentrations .
- Measurement of Phenols : The compound also facilitates the measurement of phenolic compounds in complex matrices. For instance, the oxidative coupling of MBTH with phenolic compounds leads to the formation of colored products that can be quantified, providing a reliable method for assessing phenol levels in environmental samples .
Table 1: Applications of MBTH in Analytical Chemistry
Biochemical Applications
Enzymatic Assays
MBTH is employed in enzymatic assays as a substrate for peroxidase-coupled reactions. The compound's ability to react with hydrogen peroxide generated by enzymatic activity allows for sensitive detection methods.
- Peroxidase Activity Measurement : The oxidative coupling of MBTH with other substrates yields colored products that correlate with enzyme activity, making it useful for measuring peroxidase activity in biological samples .
- Glucose and Choline Determination : A notable application includes the enzymatic determination of glucose and choline levels through MBTH's coupling with formaldehyde azine, allowing for low nanomolar range detection .
Table 2: Biochemical Applications of MBTH
| Application | Target Enzyme | Methodology | Reference |
|---|---|---|---|
| Peroxidase Activity | Peroxidase | Chromogenic assay | |
| Glucose Determination | Glucose oxidase | Oxidative coupling | |
| Choline Measurement | Choline oxidase | Enzymatic assay |
Environmental Applications
MBTH has also found applications in environmental monitoring, particularly in detecting pollutants.
- Water Quality Assessment : The compound can be utilized to assess water quality by measuring phenolic pollutants, which are harmful to aquatic ecosystems. The colorimetric method allows for rapid screening of water samples .
- Soil Analysis : In soil science, MBTH can be employed to quantify organic pollutants, providing insights into soil health and contamination levels.
Table 3: Environmental Applications of MBTH
| Application | Target Matrix | Methodology | Reference |
|---|---|---|---|
| Water Quality Assessment | Water Samples | Colorimetric assay | , |
| Soil Contamination Analysis | Soil Samples | Oxidative coupling |
Case Studies
Several studies highlight the effectiveness of MBTH in various applications:
- A study demonstrated the use of MBTH for the sensitive detection of urinary estrogens through oxidative coupling reactions, showcasing its utility in clinical diagnostics .
- Another research effort focused on employing MBTH in environmental monitoring to detect phenolic compounds in industrial wastewater, emphasizing its role in assessing ecological impacts .
Propiedades
Fórmula molecular |
C16H14N4S2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(Z)-3-methyl-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C16H14N4S2/c1-19-11-7-3-5-9-13(11)21-15(19)17-18-16-20(2)12-8-4-6-10-14(12)22-16/h3-10H,1-2H3/b17-15-,18-16- |
Clave InChI |
GLIVKHPLZZSGFF-IQRFGFHNSA-N |
SMILES isomérico |
CN1/C(=N/N=C/2\SC3=CC=CC=C3N2C)/SC4=CC=CC=C14 |
SMILES canónico |
CN1C2=CC=CC=C2SC1=NN=C3N(C4=CC=CC=C4S3)C |
Sinónimos |
(1Z,2Z)-1,2-bis(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)hydrazine 1,2-bis(MDHBT)H cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















